(2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Overview
Description
(2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a combination of bromophenyl, cyclopropyl, triazole, and azetidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the triazole ring, followed by coupling reactions to introduce the azetidinone and bromophenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and bases like triethylamine to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis process would be considered.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in the formation of a new carbon-nitrogen or carbon-sulfur bond.
Scientific Research Applications
Chemistry
In chemistry, (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. The triazole ring is known for its stability and ability to form strong interactions with biological targets, making it a useful scaffold in drug discovery.
Medicine
In medicine, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets in cells can be exploited to develop new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their activity. The bromophenyl and azetidinone groups can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-bromophenyl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.
(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone lies in the presence of the cyclopropyl group, which can introduce additional steric and electronic effects. This can lead to differences in reactivity and binding affinity compared to similar compounds, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl)-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-13-4-2-1-3-12(13)15(21)19-7-11(8-19)20-9-14(17-18-20)10-5-6-10/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWHXSVOOISNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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